1-(5-Fluoro-2-methylbenzyl)azetidine
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Overview
Description
1-(5-Fluoro-2-methylbenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylbenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent reactivity of the imine and alkene components.
Another method involves the use of radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes are used as precursors. This approach allows for the synthesis of densely functionalized azetidines in a single step, utilizing an organic photosensitizer to control the energy-transfer process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)3. This method proceeds in high yields and is compatible with various functional groups .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The fluorine and methyl groups on the benzyl moiety can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted benzyl azetidines.
Scientific Research Applications
1-(5-Fluoro-2-methylbenzyl)azetidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylbenzyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of the fluorine atom enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
1-(5-Fluoro-2-methylbenzyl)azetidine can be compared with other azetidines and related compounds:
Azetidine-2-carboxylic acid: A naturally occurring azetidine with different functional groups.
Azelnidipine: An antihypertensive calcium channel blocker containing an azetidine ring.
Cobimetinib: A mitogen-activated protein kinase inhibitor with an azetidine scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-[(5-fluoro-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-3-4-11(12)7-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
NDZGYBKKZJOTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCC2 |
Origin of Product |
United States |
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